N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide
Overview
Description
N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C26H25N3O3S and its molecular weight is 459.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.16166284 g/mol and the complexity rating of the compound is 684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Compounds with quinoline and carboxamide structures are frequently explored for their pharmacological properties. Quinoline derivatives, for instance, have been investigated for their cytotoxicity against various cancer cell lines, showing promise as potential anticancer agents. The structural motif present in the compound under discussion shares similarities with those studied for their inhibitory activities against enzymes or receptors, suggesting its potential utility in designing drugs targeting specific biological pathways (Hung et al., 2014).
Synthetic Chemistry and Catalysis
Quinoline and thienyl derivatives are also significant in synthetic organic chemistry, serving as key intermediates in the synthesis of complex molecules. They can participate in various catalytic processes, including asymmetric hydrogenation, to produce chiral pharmaceutical ingredients, highlighting their versatility in synthetic strategies (Imamoto et al., 2012).
Material Science and Polymers
The integration of quinoline and thienyl groups into polymers or materials could impart unique electronic or optical properties, making them suitable for applications in electronics, photonics, or as functional materials. For example, aromatic diamines containing quinoxaline moieties have been used to synthesize new polyamides with excellent thermal stability and solubility in polar aprotic solvents, suggesting the potential of incorporating the compound into novel polymeric materials (Patil et al., 2011).
Properties
IUPAC Name |
N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-4-18-15(3)33-26(23(18)24(27)30)29-25(31)20-14-22(28-21-9-7-6-8-19(20)21)16-10-12-17(13-11-16)32-5-2/h6-14H,4-5H2,1-3H3,(H2,27,30)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOYSAZDPLSOSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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